1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a 4-fluorobenzyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.
Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is attached via a nucleophilic substitution reaction, often using 4-fluorobenzyl bromide and a suitable base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical candidates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can protect reactive sites during synthesis, while the 4-fluorobenzyl group can participate in specific binding interactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid: Similar structure with a piperidine ring instead of a pyrrolidine ring.
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid: Similar structure with a 4-chlorobenzyl group instead of a 4-fluorobenzyl group.
Uniqueness: 1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the 4-fluorobenzyl group can influence the compound’s electronic properties and interactions with biological targets, distinguishing it from similar compounds.
Biological Activity
1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid, commonly referred to as BOC-4-F-BPCA, is a compound that features a pyrrolidine ring with a tert-butoxycarbonyl (BOC) protecting group, a 4-fluorobenzyl substituent, and a carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry and drug development, due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula for BOC-4-F-BPCA is , with a molecular weight of 323.36 g/mol. The structure includes several functional groups that contribute to its reactivity and biological interactions:
- Pyrrolidine Ring: Provides a cyclic structure that can influence the compound's conformational flexibility.
- tert-Butoxycarbonyl Group: Acts as a protective group during synthesis and can affect the compound's solubility and stability.
- 4-Fluorobenzyl Group: Enhances the electronic properties of the molecule, potentially influencing its interaction with biological targets.
- Carboxylic Acid Group: Capable of forming hydrogen bonds, which are crucial for interactions with biomolecules.
The biological activity of BOC-4-F-BPCA is largely attributed to its ability to interact with various molecular targets through its functional groups. The carboxylic acid can participate in ionic interactions and hydrogen bonding, which are essential for binding to proteins and other biomolecules. The fluorinated benzyl group may enhance lipophilicity and improve binding affinity to target sites.
Research Findings
Recent studies have explored the compound's potential in drug development. Key findings include:
- Drug Metabolism: BOC-4-F-BPCA has been investigated for its role as a building block in synthesizing biologically active compounds, particularly those targeting carboxylesterase enzymes involved in drug metabolism .
- Synthesis Applications: The compound serves as an intermediate in the synthesis of complex organic molecules, demonstrating versatility in chemical applications .
Comparative Analysis
A comparative analysis of similar compounds reveals unique aspects of BOC-4-F-BPCA:
Compound Name | Structure Type | Key Functional Groups |
---|---|---|
This compound | Pyrrolidine-based | BOC, 4-Fluorobenzyl, Carboxylic Acid |
1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid | Piperidine-based | BOC, 4-Fluorobenzyl, Carboxylic Acid |
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid | Pyrrolidine-based | BOC, 4-Chlorobenzyl, Carboxylic Acid |
The presence of the fluorine atom in the 4-position of the benzyl group enhances electronic properties compared to its chlorinated counterpart, potentially affecting biological activity.
Case Studies
Several case studies highlight the biological relevance of BOC-4-F-BPCA:
- Inhibition Studies: Research has indicated that compounds similar to BOC-4-F-BPCA exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies on related pyrrolidine derivatives showed significant inhibition of carboxylesterases .
- Fluorescent Probes: Development of fluorescent probes based on carboxylic acid functionalities has been linked to increased understanding of enzyme activity in live cells. Such probes can be utilized to monitor the activity of enzymes like carboxylesterase 1 (CES1), which is crucial for drug metabolism .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-12(14(19)15(20)21)10-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSTISZOFZGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.